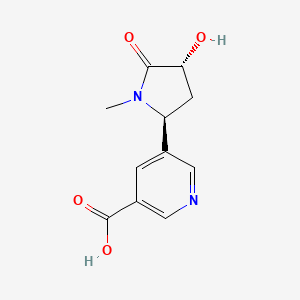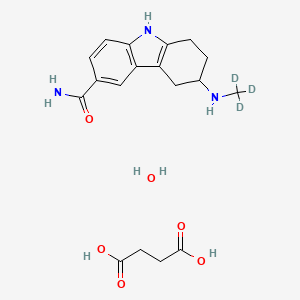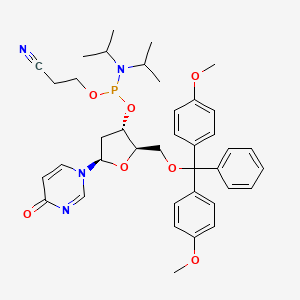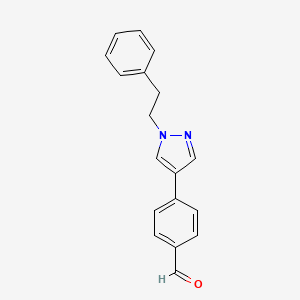![molecular formula C13H16N2 B13725918 [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine: is a compound belonging to the indole family, which is known for its wide range of biological activities. Indole derivatives are found in many natural products and pharmaceuticals, making them significant in both medicinal and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine typically involves the formation of the indole ring followed by the introduction of the butenyl and methanamine groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The butenyl group can be introduced via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
- Oxidized indole derivatives.
- Reduced indole derivatives.
- Substituted indole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Indole derivatives are found in many pharmaceuticals, and this compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, leading to a range of biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds are similar in structure but differ in their oxidation states and functional groups.
1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: These compounds have a thiazole ring in addition to the indole ring, providing different biological activities.
Uniqueness: The uniqueness of [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group and the methanamine moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
(1-but-3-enylindol-5-yl)methanamine |
InChI |
InChI=1S/C13H16N2/c1-2-3-7-15-8-6-12-9-11(10-14)4-5-13(12)15/h2,4-6,8-9H,1,3,7,10,14H2 |
Clave InChI |
PORNYRFEYOGJEM-UHFFFAOYSA-N |
SMILES canónico |
C=CCCN1C=CC2=C1C=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)


![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)

![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)



![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
